molecular formula C6H13NO B175353 (1S,2R)-2-Aminocyclohexanol CAS No. 108267-20-5

(1S,2R)-2-Aminocyclohexanol

Cat. No.: B175353
CAS No.: 108267-20-5
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-RITPCOANSA-N
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Description

(1S,2R)-2-Aminocyclohexanol is a chiral compound with significant importance in organic chemistry. It is an enantiomer of 2-aminocyclohexanol, characterized by its specific three-dimensional arrangement of atoms. The compound is notable for its applications in asymmetric synthesis and as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclohexanol typically involves the reduction of 2-nitrocyclohexanol. This reduction can be achieved using catalytic hydrogenation or chemical reduction methods. For instance, catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature. Alternatively, chemical reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of enantioselective synthesis techniques. These techniques include the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the desired enantiomer. Enantioselective hydrogenation and enzymatic reduction are common methods employed in industrial settings to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-aminocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of cyclohexylamine.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cyclohexanolamines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-Aminocyclohexanone.

    Reduction: Cyclohexylamine.

    Substitution: N-alkyl or N-acyl cyclohexanolamines.

Scientific Research Applications

(1S,2R)-2-Aminocyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure products.

Comparison with Similar Compounds

    (1R,2S)-2-Aminocyclohexanol: The enantiomer of (1S,2R)-2-Aminocyclohexanol, with opposite stereochemistry.

    2-Aminocyclohexanone: An oxidized derivative of 2-aminocyclohexanol.

    Cyclohexylamine: A reduced derivative of 2-aminocyclohexanol.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral catalysis. Compared to its enantiomer (1R,2S)-2-Aminocyclohexanol, it may exhibit different biological activities and interactions with molecular targets.

Properties

IUPAC Name

(1S,2R)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369200
Record name (1S,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108267-20-5
Record name (1S,2R)-2-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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